Adamantane

Descripción general

Descripción

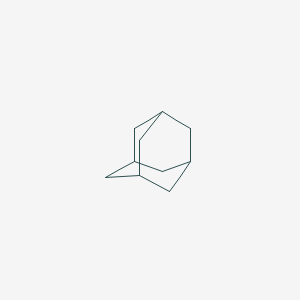

El adamantano es un compuesto orgánico con la fórmula C₁₀H₁₆, caracterizado por una estructura tricíclica que se asemeja a la red del diamante. Esta estructura única convierte al adamantano en el miembro más simple de la familia de los diamantanos. Fue aislado por primera vez del petróleo en 1933 y desde entonces se ha convertido en objeto de una investigación exhaustiva debido a su notable estabilidad y rigidez .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La primera síntesis exitosa del adamantano la lograron Vladimir Prelog y sus colegas en 1941 a través de la reordenación de derivados de biciclo[3.3.1]nonano utilizando ácidos de Lewis . Otro método común implica la hidrogenación catalítica del diciclopentadieno, seguida de una serie de reordenamientos y deshidrogenaciones .

Métodos de Producción Industrial

La producción industrial del adamantano normalmente implica la isomerización catalítica del tetrahidrodiciclopentadieno. Este proceso es favorecido debido a su eficiencia y la disponibilidad de materias primas. La reacción suele llevarse a cabo en presencia de un catalizador ácido fuerte a temperaturas elevadas .

Análisis De Reacciones Químicas

Tipos de Reacciones

El adamantano se somete a diversas reacciones químicas, incluyendo:

Oxidación: El adamantano se puede oxidar para formar adamantanon utilizando agentes oxidantes como el permanganato de potasio.

Reducción: La reducción de la adamantanon puede producir adamantanol.

Sustitución: La halogenación del adamantano puede producir haloadamantanos, que son intermediarios útiles para una mayor funcionalización.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en un medio alcalino.

Reducción: Hidruro de aluminio y litio (LiAlH₄) en éter anhidro.

Sustitución: Halogenación utilizando cloro o bromo en presencia de un iniciador de radicales.

Productos Principales

Adamantanon: Formado a través de la oxidación.

Adamantanol: Formado a través de la reducción.

Haloadamantanos: Formado a través de la halogenación.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Adamantane derivatives are pivotal in the pharmaceutical industry, with several compounds currently in clinical use. These applications span antiviral treatments, neurodegenerative disease therapies, and drug delivery systems.

Antiviral Agents

- Amantadine and rimantadine are well-known this compound derivatives used to treat influenza A virus infections. Their mechanism involves inhibiting viral replication by interfering with the M2 ion channel of the virus .

- Memantine is another derivative used in Alzheimer's disease treatment, functioning as an N-methyl-D-aspartate receptor antagonist to prevent excitotoxicity .

Neuroprotective Effects

Recent studies have highlighted the potential of novel this compound derivatives in mitigating cognitive deficits associated with diabetes. These compounds have shown promise in enhancing memory performance through modulation of inflammatory pathways .

Drug Delivery Systems

The this compound moiety is increasingly utilized in drug delivery systems due to its biocompatibility and ability to form stable complexes with various carriers:

- Liposomes incorporating this compound derivatives enhance targeted drug delivery through improved interaction with cell membranes .

- Dendrimers and cyclodextrins featuring this compound structures have been developed to optimize drug solubility and bioavailability .

Material Science Applications

This compound's structural properties make it suitable for various industrial applications, particularly as additives in fuels and lubricants.

Lubricants and Fuels

Research from Samara State Technical University indicates that this compound derivatives improve the thermal-oxidative stability of lubricants, leading to enhanced performance characteristics . The rigid structure of this compound minimizes spatial strain, contributing to better viscosity-temperature behavior in lubricants.

Cross-Linking Agents

Recent advancements have seen the development of this compound-based cross-linkers for polymers. These materials exhibit low water absorption and high thermal stability, making them ideal for electronic applications . The unique properties of these cross-linkers enhance the mechanical strength of materials used in various industries.

Nanotechnology Applications

The unique properties of this compound make it a valuable component in nanotechnology, particularly in the design of nanoscale devices and materials.

Host-Guest Chemistry

This compound is frequently employed in host-guest chemistry due to its ability to form stable complexes with various guest molecules. This property is exploited in developing molecular sensors and drug delivery systems that require precise targeting capabilities .

Supramolecular Systems

The incorporation of this compound into supramolecular structures allows for the design of advanced materials with tailored properties for biomedical applications. These systems can facilitate selective interactions at the cellular level, enhancing therapeutic efficacy .

Case Studies

Mecanismo De Acción

El mecanismo de acción de los derivados del adamantano varía según su aplicación. Por ejemplo, la amantadina ejerce sus efectos antivirales al inhibir la descapsulación del virus de la influenza A, mientras que se cree que sus efectos antiparkinsonianos se deben a la liberación de dopamina y la inhibición de su recaptación . La memantina, por otro lado, actúa como un antagonista del receptor NMDA, lo que ayuda a reducir la excitotoxicidad asociada con la enfermedad de Alzheimer .

Comparación Con Compuestos Similares

El adamantano se suele comparar con otros diamantanos como el diamantano y el triamantano. Estos compuestos comparten una estructura similar en forma de jaula, pero difieren en el número de anillos de ciclohexano fusionados. El adamantano es único debido a su simplicidad y facilidad de funcionalización, lo que lo convierte en un andamiaje versátil para diversas aplicaciones .

Compuestos Similares

Diamantano: C₁₄H₂₀

Triamantano: C₁₈H₂₄

Tetramantano: C₂₂H₂₈

La estructura y propiedades únicas del adamantano lo convierten en un compuesto valioso tanto en la investigación científica como en las aplicaciones industriales. Sus derivados continúan explorándose para nuevas aplicaciones terapéuticas y de ciencia de materiales, destacando su importancia en la química moderna.

Actividad Biológica

Adamantane, a polycyclic hydrocarbon with a distinctive diamond-like structure, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties of this compound and its derivatives, focusing on their mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Overview of this compound

This compound's unique structure imparts notable lipophilicity and stability to drug molecules, enhancing their pharmacokinetic profiles. The rigid cage-like configuration allows for effective interaction with various biological targets, making it a valuable scaffold in drug design.

1. Antiviral Activity

This compound derivatives have been extensively studied for their antiviral properties, particularly against influenza viruses. For instance, amantadine, derived from this compound, functions as an antiviral agent by inhibiting the M2 ion channel of the influenza virus, preventing viral replication within host cells. This mechanism has led to the development of various this compound-based compounds aimed at treating viral infections.

2. Analgesic Properties

Recent studies have highlighted the analgesic potential of certain this compound derivatives. A specific compound demonstrated significant antinociceptive effects without direct interaction with opioid or cannabinoid receptors. Instead, it inhibited glutamate release via P2X7 receptor antagonism, showcasing a novel mechanism for pain relief .

3. Antimicrobial Activity

This compound derivatives exhibit promising antimicrobial properties against multi-drug resistant (MDR) pathogens. Research indicates that several synthesized compounds show potent activity against various bacterial and fungal strains, with minimum inhibitory concentrations (MIC) lower than established antibiotics like ciprofloxacin and fluconazole .

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is closely linked to their chemical modifications. The substitution patterns on the this compound core can significantly influence their pharmacological properties:

Case Studies

- Influenza Treatment : Amantadine's role in treating influenza A is well-documented, demonstrating significant efficacy in reducing symptom severity and duration when administered early in infection.

- Pain Management : A recent study on a novel this compound derivative revealed its ability to inhibit P2X7 receptor-mediated glutamate release in rat models, suggesting a new avenue for developing non-opioid analgesics .

- Antimicrobial Development : A series of new this compound derivatives were synthesized and tested against MDR clinical isolates, showing promising results that could lead to new treatments for resistant infections .

The mechanisms by which this compound compounds exert their biological effects are varied:

- Viral Inhibition : Adamantanes disrupt viral replication by targeting ion channels critical for viral uncoating.

- Pain Modulation : Certain derivatives modulate neurotransmitter release through receptor antagonism.

- Microbial Resistance : The structural features of adamantanes allow them to evade common resistance mechanisms seen in bacteria.

Propiedades

IUPAC Name |

adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORILYTVJVMAKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022017 | |

| Record name | Adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Adamantane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

281-23-2 | |

| Record name | Adamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=281-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000281232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADAMANTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo[3.3.1.13,7]decane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADAMANTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJY633525U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Adamantane is a highly symmetrical, lipophilic molecule.

- Spectroscopic Data:

- 1H NMR: Shows characteristic signals for the different proton environments within the this compound cage. []

- 13C NMR: Exhibits distinct peaks corresponding to the unique carbon atoms in the this compound structure. [, ]

- IR Spectroscopy: Displays absorption bands associated with the stretching and bending vibrations of C-H and C-C bonds present in the molecule. []

A: this compound's rigid, cage-like structure confers exceptional thermal stability. [] This characteristic has led to its incorporation into polymers to enhance their thermal properties. For instance, incorporating this compound units into fluoroalkanoyl peroxide-derived oligomers resulted in enhanced thermal stability compared to their non-adamantane counterparts. [] This stability makes this compound derivatives attractive for various applications, including high-temperature materials and coatings.

A: While this compound itself is not typically used as a catalyst, its unique structure and the ability to introduce various functional groups make it a versatile building block for designing catalysts. For instance, researchers have explored the catalytic activity of molybdenum-containing polyoxometalate and this compound hybrid compounds. [] These hybrid molecules show promise in various catalytic applications due to the combined properties of the polyoxometalate and this compound moieties.

ANone: Computational methods play a crucial role in understanding this compound's interactions with biological targets and designing novel derivatives.

- Docking simulations: Used to predict the binding modes and affinities of this compound derivatives to enzymes like dengue virus mRNA cap methyltransferase (NS5MTaseDV). [] These simulations guide the development of more potent and selective inhibitors.

- Molecular dynamics (MD) simulations: Employ MD simulations to investigate the dynamic behavior of this compound derivatives in complex with their targets. [] These simulations provide insights into the stability of the interactions and the conformational changes induced upon binding.

- Quantitative Structure-Activity Relationship (QSAR) models: Develop QSAR models to correlate the structural features of this compound derivatives with their biological activities. [, ] These models are invaluable for predicting the potency and selectivity of new compounds before synthesis.

ANone: The SAR of this compound derivatives is well-studied, especially in the context of antiviral and NMDA receptor antagonist activity.

- Influenza A M2 inhibitors: Small changes in the this compound framework, such as the introduction of methyl groups, can significantly impact the antiviral activity and resistance profile. [, ]

- NMDA receptor antagonists: The nature and position of substituents on the this compound cage influence their binding affinity and selectivity for the NMDA receptor. [, ] For example, memantine's 3,5-dimethyl substitution contributes to its favorable pharmacological profile.

A: While specific SHE regulations for this compound are not detailed in the provided research, researchers and manufacturers must adhere to relevant chemical safety guidelines and regulations during its synthesis, handling, and disposal. []

A: * In vitro: this compound derivatives have demonstrated efficacy against influenza A virus and as NMDA receptor antagonists in cell-based assays. [, , ] * In vivo: Animal models have been instrumental in evaluating the efficacy and safety of this compound-based drugs. For example, studies have investigated the effects of this compound derivatives in rodent models of cerebral ischemia. []

A: Resistance to this compound-based antivirals, primarily due to mutations in the influenza A virus M2 protein, is a significant clinical challenge. [, , ] Cross-resistance among different this compound derivatives is also common due to their similar mechanism of action. []

A: While generally considered well-tolerated, certain this compound derivatives can elicit adverse effects. For instance, some adamantanes used as antiviral agents have been associated with central nervous system side effects. [] Thorough toxicological evaluations are essential during drug development to assess potential risks.

A: Researchers continually explore innovative drug delivery approaches to enhance the targeting and efficacy of drugs, including those based on this compound. [, ]

A: Research on biomarkers that can predict the efficacy of this compound-based treatments or monitor treatment response is an active area of investigation. [, ]

ANone: Various analytical techniques are employed to characterize and quantify this compound and its derivatives.

- NMR spectroscopy: Widely used to determine the structure and purity of synthesized compounds. [, ]

- Chromatographic techniques (GC-MS, HPLC): Employed for the separation and identification of this compound derivatives in complex mixtures. [, ]

- Mass spectrometry: Used for determining the molecular weight and structural information. [, ]

A: Research on the environmental fate and effects of this compound and its derivatives is crucial to understanding their potential impact. [, ] Developing environmentally friendly synthesis routes and degradation pathways is essential to minimize any negative ecological consequences.

A: this compound, being highly lipophilic, exhibits poor solubility in aqueous media. [, ] This property can influence its bioavailability and formulation. Researchers are exploring strategies to enhance its solubility, such as synthesizing derivatives with polar substituents.

A: Analytical methods used in this compound research undergo rigorous validation to ensure accuracy, precision, and specificity. []

A: Stringent quality control measures are crucial throughout the development, manufacturing, and distribution of this compound-containing products to ensure their safety and efficacy. []

A: Understanding the potential immunogenicity of this compound derivatives is vital, especially for those intended for therapeutic use. [] Researchers are investigating strategies to minimize potential immune responses.

A: Drug transporters play a critical role in the absorption, distribution, and elimination of drugs. [] Studying the interactions between this compound derivatives and these transporters can help optimize drug delivery and efficacy.

A: The potential for this compound derivatives to interact with drug-metabolizing enzymes like cytochrome P450s is an important consideration during drug development. [] Understanding and mitigating these interactions can prevent potential drug-drug interactions and improve treatment outcomes.

A: this compound's biocompatibility is a crucial factor for its use in biomedical applications. [] Research on its biodegradability is essential for assessing its long-term safety and environmental impact.

A: Researchers continually seek alternatives to address the limitations of existing drugs, including those based on this compound. [] Evaluating the performance, cost, and environmental impact of these alternatives is crucial for identifying the most suitable options.

A: Implementing sustainable practices for this compound synthesis, use, and disposal is crucial. [] This includes developing efficient recycling methods and environmentally responsible waste management strategies.

A: Access to advanced research infrastructure and resources, including computational tools, databases, and specialized equipment, is essential for driving innovation in the field of this compound research. []

A: this compound has a rich history in chemistry and medicinal chemistry. [, , , ] Recognizing the milestones and contributions of researchers in the field provides valuable context for future endeavors.

A: this compound's unique properties lend themselves to diverse applications, fostering collaborations among chemists, biologists, material scientists, and other disciplines. [] This interdisciplinary approach is crucial for unlocking new possibilities and advancing the field.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.